molecular formula C24H22N2O4 B7495570 N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Cat. No. B7495570
M. Wt: 402.4 g/mol
InChI Key: QKVWNVHGKFGPAW-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as EPhB4 kinase inhibitor and has been the subject of extensive research in recent years.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its role as an EPhB4 kinase inhibitor. This compound has been shown to inhibit the activity of EPhB4 kinase, which is a key regulator of angiogenesis and tumor growth. As such, N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been investigated as a potential therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the inhibition of EPhB4 kinase activity. This kinase plays a critical role in the regulation of angiogenesis and tumor growth, and its inhibition has been shown to have anti-tumor effects in various preclinical models. N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide binds to the ATP-binding site of EPhB4 kinase, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide have been studied extensively in preclinical models. This compound has been shown to inhibit angiogenesis and tumor growth in various cancer cell lines and animal models. Additionally, N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its specificity for EPhB4 kinase. This compound has been shown to selectively inhibit the activity of this kinase, without affecting other kinases or cellular processes. Additionally, N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has good pharmacokinetic properties, making it suitable for in vivo studies.
One of the limitations of N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is its low solubility in aqueous solutions. This can make it difficult to administer in vivo, and may limit its potential clinical applications. Additionally, further studies are needed to fully understand the potential side effects and toxicity of this compound.

Future Directions

There are several future directions for the study of N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of interest is the development of more potent and selective EPhB4 kinase inhibitors. Additionally, further studies are needed to fully understand the potential clinical applications of this compound, particularly in the treatment of cancer. Finally, the potential side effects and toxicity of N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide need to be fully characterized in order to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves a multi-step process that includes the condensation of 4-ethoxyphenol with 2-nitrophenylacetic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then subjected to a series of reactions that lead to the formation of the final product. The overall yield of this process is approximately 30%, and the purity of the final product is typically above 95%.

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-2-29-16-11-13-17(14-12-16)30-22-10-6-5-9-21(22)26-24(28)19-15-23(27)25-20-8-4-3-7-18(19)20/h3-14,19H,2,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVWNVHGKFGPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3CC(=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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